molecular formula C20H22N2O3S B2569672 (Z)-2-(4-(4-ethoxyphenyl)-2-((4-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol CAS No. 1322212-21-4

(Z)-2-(4-(4-ethoxyphenyl)-2-((4-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol

Cat. No.: B2569672
CAS No.: 1322212-21-4
M. Wt: 370.47
InChI Key: CQYIUVUGHOSYFD-MRCUWXFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(4-(4-ethoxyphenyl)-2-((4-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its complex structure, which includes ethoxy and methoxy phenyl groups, an imino group, and an ethanol moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(4-ethoxyphenyl)-2-((4-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Ethoxy and Methoxy Phenyl Groups: These groups can be introduced through nucleophilic aromatic substitution reactions.

    Formation of the Imino Group: The imino group is typically formed by the reaction of an amine with an aldehyde or ketone.

    Addition of the Ethanol Moiety: The ethanol group can be added via a nucleophilic substitution reaction, where an appropriate leaving group is replaced by the ethanol moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol moiety, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NaOH, NH₃) are commonly employed.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(4-(4-ethoxyphenyl)-2-((4-methoxyphenyl)

Properties

IUPAC Name

2-[4-(4-ethoxyphenyl)-2-(4-methoxyphenyl)imino-1,3-thiazol-3-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-3-25-18-8-4-15(5-9-18)19-14-26-20(22(19)12-13-23)21-16-6-10-17(24-2)11-7-16/h4-11,14,23H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYIUVUGHOSYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=NC3=CC=C(C=C3)OC)N2CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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